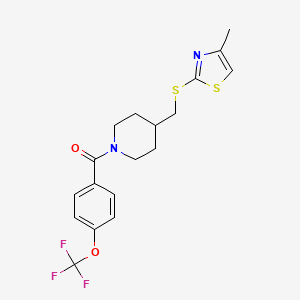

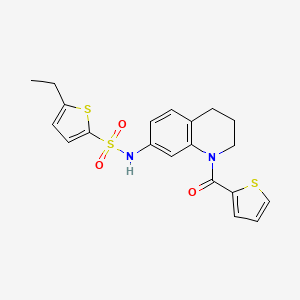

![molecular formula C15H26ClN3O3S B2603209 4-[(diethylamino)sulfonyl]-N-[2-(dimethylamino)ethyl]benzamide hydrochloride CAS No. 1052509-68-8](/img/structure/B2603209.png)

4-[(diethylamino)sulfonyl]-N-[2-(dimethylamino)ethyl]benzamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound seems to be related to 4-amino-N-[2 (diethylamino) ethyl] benzamide . This compound is synthesized by reacting sodium tetraphenyl borate with 4-amino-N-[2 (diethylamino) ethyl] benzamide, chloride salt, and procainamide in deionized water at room temperature through an ion-associate reaction .

Synthesis Analysis

The synthesis of the related compound involves an ion-associate reaction at room temperature . The reactants include sodium tetraphenyl borate, 4-amino-N-[2 (diethylamino) ethyl] benzamide, chloride salt, and procainamide .Molecular Structure Analysis

The molecular structure of the related compound was characterized by several physicochemical methods, including infrared spectra, NMR, elemental analysis, and mass spectrometry . These methods indicated the formation of an ion-associate or ion-pair complex .Chemical Reactions Analysis

The related compound was synthesized through an ion-associate reaction . This type of reaction is part of green chemistry and occurs at room temperature .Applications De Recherche Scientifique

Synthesis and Cardiac Electrophysiological Activity

One significant application of derivatives of this compound is in cardiac electrophysiological activity. Research has shown that compounds similar to 4-[(diethylamino)sulfonyl]-N-[2-(dimethylamino)ethyl]benzamide hydrochloride exhibit potency in vitro assays comparable to known selective class III agents used in cardiac arrhythmia treatments (Morgan et al., 1990).

Meerwein Alkylation of Ehrlich's Aldehyde

In the realm of organic synthesis, this compound is involved in Meerwein alkylation reactions. These reactions play a crucial role in the synthesis of various organic compounds, with potential applications in pharmaceuticals and agrochemicals (Froschauer et al., 2013).

Unique Properties in Chemical Synthesis

The compound demonstrates interesting behavior in chemical reactions, such as high reactivity and selectivity in the synthesis of other complex molecules. This can be crucial in the development of new materials and drugs (Nakayama et al., 1998).

Environmental Degradation of Herbicides

In environmental science, derivatives of this compound have been studied for their role in accelerating the degradation of herbicides in soil. This is particularly important for developing eco-friendly agricultural practices (Zhou et al., 2017).

Applications in Textile Industry

In the textile industry, derivatives of this compound have been used to synthesize dyes with simultaneous insect-repellent and anti-bacterial properties, indicating its potential in developing functional fabrics (Mokhtari et al., 2014).

Anticancer Activity

This compound and its derivatives have been explored for their anticancer properties. Certain derivatives have shown potential as antiproliferative agents against various cancer cell lines, which is vital for the development of new cancer therapies (Halawa et al., 2020).

Hydrolysis in Biological Systems

The hydrolysis and transformation of this compound in biological systems have been studied, which is essential for understanding its pharmacokinetics and interaction with biological systems (Arita et al., 1970).

Propriétés

IUPAC Name |

4-(diethylsulfamoyl)-N-[2-(dimethylamino)ethyl]benzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N3O3S.ClH/c1-5-18(6-2)22(20,21)14-9-7-13(8-10-14)15(19)16-11-12-17(3)4;/h7-10H,5-6,11-12H2,1-4H3,(H,16,19);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUSVTJRRWFKMGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCN(C)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

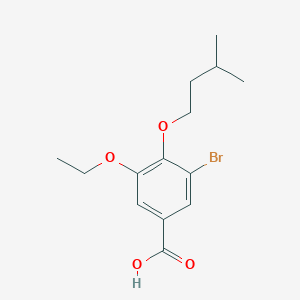

![2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2603126.png)

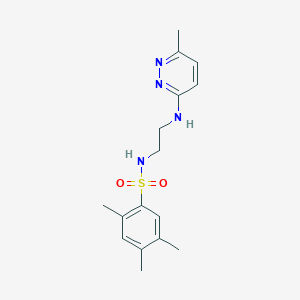

![[2-(5-Methoxy-2-methyl-4-nitroanilino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B2603131.png)

![1-[1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2603133.png)

![3-Butylbicyclo[1.1.1]pentan-1-amine](/img/structure/B2603137.png)

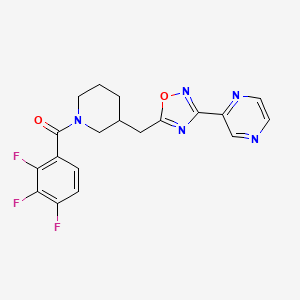

![2-(cyclopentylthio)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2603140.png)

![[2-(2-Chloroanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2603145.png)

![6-(4-ethylpiperazin-1-yl)-N-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2603148.png)